molecular formula C12H16OS B13649959 1-(O-tolylthio)pentan-2-one

1-(O-tolylthio)pentan-2-one

Katalognummer: B13649959
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: SRZBFWRUENMOEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(O-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with an O-tolylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(O-tolylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with O-tolylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(O-tolylthio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(O-tolylthio)pentan-2-ol.

    Substitution: The thioether group can participate in substitution reactions, where the O-tolylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-(O-tolylthio)pentan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(O-tolylthio)pentan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(O-tolylthio)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioether group can engage in various interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

1-(O-tolylthio)pentan-2-one can be compared with other similar compounds, such as:

    1-(O-tolylthio)butan-2-one: Similar structure but with a shorter carbon chain.

    1-(O-tolylthio)hexan-2-one: Similar structure but with a longer carbon chain.

    1-(O-tolylthio)propan-2-one: Similar structure but with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the O-tolylthio group, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

1-(2-methylphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-3-6-11(13)9-14-12-8-5-4-7-10(12)2/h4-5,7-8H,3,6,9H2,1-2H3

InChI-Schlüssel

SRZBFWRUENMOEW-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CSC1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.